6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine
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Overview
Description
6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine is a heterocyclic compound that features both pyrazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazin-3-amine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
- 6-(1-methyl-1H-pyrazol-3-yl)pyridazin-3-amine
- 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-4-amine
Uniqueness
6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl group and the nitrogen atoms in the pyrazole ring can significantly affect its interaction with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-(2-methylpyrazol-3-yl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBPJNFZKRRFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487971-57-2 |
Source
|
Record name | 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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